Ethyl 4-(4-(aminomethyl)phenyl)butanoate chemical properties
Ethyl 4-(4-(aminomethyl)phenyl)butanoate chemical properties
An In-depth Technical Guide to Ethyl 4-(4-(aminomethyl)phenyl)butanoate: Properties, Synthesis, and Potential Applications
Forward-Looking Statement
This document provides a comprehensive overview of Ethyl 4-(4-(aminomethyl)phenyl)butanoate, a bifunctional molecule with potential applications in medicinal chemistry and materials science. Due to the limited availability of published research specifically on this compound, this guide synthesizes data from chemical suppliers, analogous structures, and established synthetic methodologies to provide a foundational understanding for researchers and drug development professionals. All proposed experimental protocols and mechanistic insights are grounded in established chemical principles and should be adapted and validated in a laboratory setting.
Introduction and Molecular Overview
Ethyl 4-(4-(aminomethyl)phenyl)butanoate is a unique chemical entity that combines a GABA (γ-aminobutyric acid)-like butyrate chain with a para-substituted aminomethylated benzene ring. This structure presents several points of interest for chemical and pharmaceutical research. The primary amine offers a reactive handle for derivatization, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another site for modification or for mimicking endogenous molecules. The phenylbutanoate core is a well-known scaffold in medicinal chemistry, notably found in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
The strategic placement of the aminomethyl group on the phenyl ring opens up possibilities for its use as a linker in more complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs), or as a pharmacophore that can interact with specific biological targets. This guide will delve into the known and predicted chemical properties, a proposed synthetic route, and the potential applications of this versatile building block.
Physicochemical Properties
The fundamental physicochemical properties of Ethyl 4-(4-(aminomethyl)phenyl)butanoate are summarized below. These values are primarily sourced from chemical suppliers and databases and provide a baseline for handling, storage, and experimental design.
| Property | Value | Source |
| CAS Number | 1355248-03-7 | |
| Molecular Formula | C13H19NO2 | |
| Molecular Weight | 221.29 g/mol | |
| Appearance | Colorless to light yellow oil | |
| Boiling Point | ~353.6 °C at 760 mmHg (Predicted) | |
| Density | ~1.03 g/cm³ (Predicted) | |
| pKa | ~10.2 (Amine), ~4.8 (Acid after hydrolysis) (Predicted) | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. Limited solubility in water. | N/A |
Synthesis and Purification
A robust and scalable synthesis of Ethyl 4-(4-(aminomethyl)phenyl)butanoate is crucial for its application in research and development. A common and effective strategy involves the reduction of a nitrile precursor, which can be prepared via a standard palladium-catalyzed cross-coupling reaction.
Proposed Synthetic Workflow
The following diagram illustrates a two-step synthetic pathway to the target compound.
Caption: A proposed two-step synthesis of Ethyl 4-(4-(aminomethyl)phenyl)butanoate.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4-(4-cyanophenyl)butanoate
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Ethyl 4-(4-bromophenyl)butanoate (1.0 eq), Zinc Cyanide (0.6 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
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Solvent Addition: Add anhydrous Dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the starting bromide.
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Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired nitrile intermediate.
Step 2: Synthesis of Ethyl 4-(4-(aminomethyl)phenyl)butanoate
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Reaction Setup: In a hydrogenation vessel, dissolve the Ethyl 4-(4-cyanophenyl)butanoate intermediate (1.0 eq) in ethanol.
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Catalyst Addition: Carefully add Raney Nickel (approx. 10% w/w) or Platinum(IV) oxide (Adam's catalyst, approx. 5 mol%) to the solution.
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Reaction Execution: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (50-100 psi) and stir the reaction at room temperature for 16-24 hours.
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Workup: Upon reaction completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
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Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by acid-base extraction or by column chromatography on silica gel using a dichloromethane/methanol gradient.
Reactivity and Potential Applications
The bifunctional nature of Ethyl 4-(4-(aminomethyl)phenyl)butanoate makes it a versatile building block in several areas of drug discovery and development.
Key Reactive Sites
The primary amine and the ethyl ester are the two main sites for chemical modification.
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Amine Derivatization: The primary amine can undergo a wide range of reactions, including acylation, alkylation, reductive amination, and sulfonylation, allowing for the attachment of various functional groups or linkers.
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Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., EDC, HATU).
Potential as a GABA Analogue
The 4-phenylbutanoic acid scaffold, which can be unmasked from the ethyl ester, shares structural similarities with the neurotransmitter GABA. This suggests that derivatives of Ethyl 4-(4-(aminomethyl)phenyl)butanoate could be explored as potential modulators of GABAergic signaling or as carriers for delivering other pharmacophores to the central nervous system.
Application in PROTACs and Linker Chemistry
The structure is well-suited for use as a linker in the design of PROTACs. The aminomethyl group can be attached to a ligand for an E3 ubiquitin ligase, while the butanoate chain can be extended and connected to a warhead that binds to a target protein.
Caption: Conceptual use as a linker in a PROTAC molecule.
Safety and Handling
As with any research chemical, proper safety precautions should be taken when handling Ethyl 4-(4-(aminomethyl)phenyl)butanoate.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Ethyl 4-(4-(aminomethyl)phenyl)butanoate is a promising, albeit understudied, chemical building block. Its bifunctional nature provides a versatile platform for the synthesis of more complex molecules with potential applications in medicinal chemistry, particularly in the development of novel therapeutics such as PROTACs and CNS-active agents. The synthetic route outlined in this guide offers a practical approach to accessing this compound, enabling further exploration of its chemical and biological properties. Future research is warranted to fully elucidate the potential of this and related structures in drug discovery and materials science.
References
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ChemSrc. Ethyl 4-(4-(aminomethyl)phenyl)butanoate.[Link]
